Lead bis(4-cyclohexylbutyrate)

CAS No.: 62637-99-4

Cat. No.: VC3700537

Molecular Formula: C20H34O4P

Molecular Weight: 546 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62637-99-4 |

|---|---|

| Molecular Formula | C20H34O4P |

| Molecular Weight | 546 g/mol |

| IUPAC Name | 4-cyclohexylbutanoate;lead(2+) |

| Standard InChI | InChI=1S/2C10H18O2.Pb/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |

| Standard InChI Key | CCJZHCZMNGUOCA-UHFFFAOYSA-L |

| SMILES | C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Pb+2] |

| Canonical SMILES | C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Pb+2] |

Introduction

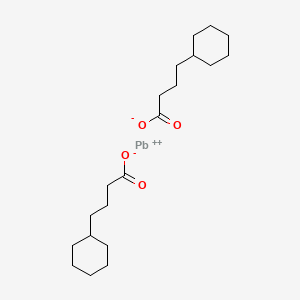

Lead bis(4-cyclohexylbutyrate) is a lead(II) salt formed from cyclohexanebutyric acid. It features a central lead(II) ion coordinated with two 4-cyclohexylbutanoate ligands. The compound is officially recognized through various chemical identifiers that facilitate its categorization and reference in scientific literature.

Chemical Identifiers

The compound is uniquely identified through multiple standardized systems as detailed in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 62637-99-4 |

| Molecular Formula | C20H34O4Pb |

| Molecular Weight | 545.688 g/mol |

| MDL Number | MFCD00036403 |

| InChI Key | CCJZHCZMNGUOCA-UHFFFAOYSA-L |

| IUPAC Name | 4-cyclohexylbutanoate;lead(2+) |

| SMILES Notation | C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Pb+2] |

| PubChem CID | 112896 |

This compound is known by several synonyms in the scientific literature, including lead cyclohexanebutyrate, cyclohexanebutanoic acid lead(2+) salt (2:1), and lead(2+) bis(4-cyclohexylbutanoate) .

Structural Characteristics

Molecular Structure

Lead bis(4-cyclohexylbutyrate) features a central lead(II) cation coordinated with two 4-cyclohexylbutanoate anions. The structure consists of a lead atom bonded to oxygen atoms from the carboxylate groups of the cyclohexylbutyrate ligands .

Bonding and Coordination

The compound exhibits characteristic metal-carboxylate bonding. The lead(II) ion, with its electron configuration, forms coordination bonds with the oxygen atoms of the carboxylate groups. This coordination geometry reflects the typical bonding patterns observed in lead(II) complexes, where the lead ion's electronic structure influences its coordination behavior .

Structural Formula Representation

The structural formula can be represented as Pb(C10H17O2)2, highlighting the 2:1 stoichiometric ratio between the cyclohexylbutanoate ligands and the lead(II) center .

Physical and Chemical Properties

Physical Appearance

Lead bis(4-cyclohexylbutyrate) is typically available as a solid material. The commercial product is offered with a purity of 94%, suggesting high-quality standards for research and industrial applications .

Chemical Reactivity

As a lead(II) compound, it demonstrates reactivity patterns typical of heavy metal carboxylates. The cyclohexylbutyrate ligands contribute to the compound's unique chemical behavior, particularly in terms of solubility and interaction with other chemical species .

Stability

| Product Code | Brand | Quantity |

|---|---|---|

| 11473507 | Thermo Scientific Alfa Aesar A17280.06 | 5 g |

| 11483507 | Thermo Scientific Alfa Aesar A17280.14 | 25 g |

| 11493507 | Thermo Scientific Alfa Aesar A17280.22 | 100 g |

This range of package sizes accommodates various research scales, from small laboratory experiments to larger research projects or industrial applications .

Applications and Significance

Research Applications

Lead bis(4-cyclohexylbutyrate) represents an important compound in organometallic chemistry research. Metal carboxylates like this one frequently serve as precursors in the synthesis of more complex organometallic compounds and materials .

Comparative Analysis with Other Lead Compounds

Lead bis(4-cyclohexylbutyrate) belongs to a broader family of lead(II) carboxylates. The presence of the cyclohexyl moiety in the ligand structure distinguishes it from more common lead carboxylates such as lead acetate or lead formate. This structural characteristic potentially influences its properties in terms of:

-

Solubility profile - The hydrophobic cyclohexyl groups likely decrease water solubility compared to smaller carboxylates

-

Thermal stability - The larger organic groups may affect decomposition patterns

-

Reactivity patterns - The steric bulk of the cyclohexyl groups may influence accessibility to the lead center

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume